REACTION_CXSMILES
|
[Na].[C:2]([O:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:17])[F:16])[CH2:11][CH2:10]1)=[O:8])([CH3:5])([CH3:4])[CH3:3].[OH2:19]>C(OCC)(=O)C.[Ru]=O>[C:2]([O:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:16])[F:17])[CH2:11][C:10]1=[O:19])=[O:8])([CH3:5])([CH3:3])[CH3:4] |^1:0|
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(F)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
117 mg
|
Type
|
catalyst
|
Smiles
|
[Ru]=O
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours and 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To The reaction
|
Type
|
WASH
|
Details
|
washed once with water and aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
respectively, and then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
DISTILLATION
|
Details
|
The filtrated solution was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (2:1 hexane:ethyl acetate)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |